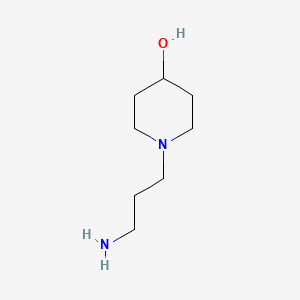

1-(3-Amino-propyl)-piperidin-4-ol

CAS No.: 4608-78-0

Cat. No.: VC2013512

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4608-78-0 |

|---|---|

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 1-(3-aminopropyl)piperidin-4-ol |

| Standard InChI | InChI=1S/C8H18N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7,9H2 |

| Standard InChI Key | BNUCAKHAFXRILR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)CCCN |

| Canonical SMILES | C1CN(CCC1O)CCCN |

Introduction

Chemical Identity and Structural Properties

Basic Identification Information

1-(3-Aminopropyl)piperidin-4-ol is an organic compound with nitrogen-containing functional groups. Table 1 presents the key identification information for this compound.

Table 1: Chemical Identification Parameters of 1-(3-Aminopropyl)piperidin-4-ol

Structural Features

The molecular structure of 1-(3-Aminopropyl)piperidin-4-ol comprises a piperidin-4-ol core with a 3-aminopropyl substituent at the nitrogen position of the piperidine ring. This structure includes:

-

A six-membered piperidine ring

-

A hydroxyl group at the 4-position of the piperidine ring

-

A 3-aminopropyl chain attached to the piperidine nitrogen

-

Two nitrogen atoms capable of acting as hydrogen bond acceptors

-

One hydroxyl group that can function as both hydrogen bond donor and acceptor

The presence of these functional groups contributes to the compound's potential for various chemical interactions, particularly in biological systems.

Physical and Chemical Properties

Physical Properties

While comprehensive physical property data for 1-(3-Aminopropyl)piperidin-4-ol is limited in the available literature, some key properties have been documented:

Table 2: Physical Properties of 1-(3-Aminopropyl)piperidin-4-ol

| Property | Value | Source |

|---|---|---|

| Physical State | Not explicitly stated, likely solid | Inferred |

| Melting Point | Not reported in available data | - |

| Boiling Point | Not reported in available data | - |

| Density | Not reported in available data | - |

| Solubility | Likely soluble in polar solvents due to amino and hydroxyl groups | Inferred |

Chemical Reactivity

The chemical reactivity of 1-(3-Aminopropyl)piperidin-4-ol is primarily determined by its functional groups:

-

The primary amine group (-NH₂) can participate in various reactions, including:

-

Nucleophilic substitutions

-

Condensation reactions

-

Formation of amides and imines

-

-

The hydroxyl group (-OH) can undergo:

-

Esterification

-

Oxidation

-

Dehydration

-

Hydrogen bonding

-

-

The tertiary amine in the piperidine ring can:

Synthesis and Preparation Methods

Alkylation Reactions

Another approach involves alkylation reactions using piperidine derivatives with appropriate alkylating agents. These methods allow for variations in yield and purity depending on reaction conditions such as temperature and solvent choice.

Related Synthetic Approaches

For structurally similar compounds, additional synthetic strategies have been reported. For instance, the synthesis of (R)-3-amino-piperidine employs a transaminase method:

-

A transaminase-catalyzed reaction of 3-piperidone with an amino donor (such as isopropylamine)

-

Subsequent deprotection of the nitrogen-protected intermediate

While this method is specific to (R)-3-amino-piperidine, it suggests potential enzymatic approaches that might be adapted for the synthesis of 1-(3-Aminopropyl)piperidin-4-ol or its intermediates.

Biological Activity and Applications

Pharmacological Relevance

While specific pharmacological data for 1-(3-Aminopropyl)piperidin-4-ol is limited, structurally related compounds have shown significant biological activities. Of particular interest is the role of compounds with similar structural motifs in histamine H3 receptor antagonism.

Histamine H3 Receptor Interactions

Compounds bearing structural similarities to 1-(3-Aminopropyl)piperidin-4-ol have been evaluated for their binding affinities to histamine H3 receptors. The 3-aminopropanol functionality appears to be particularly important for enhancing receptor selectivity and potency .

Notably, the compound ADS-003, which contains a 4-hydroxypiperidine moiety similar to that in 1-(3-Aminopropyl)piperidin-4-ol, has shown high potency against the guinea pig histamine H3 receptor with a pA2 value of 8.47 .

Structure-Activity Relationships

Extensive structure-activity relationship (SAR) studies have been conducted on compounds structurally related to 1-(3-Aminopropyl)piperidin-4-ol, particularly focusing on the impact of:

-

Replacing 4-hydroxypiperidine with a 3-(methylamino)propyloxy chain

-

Elongating the aliphatic chain between the nitrogen of 4-hydroxypiperidine or 3-(methylamino)propan-1-ol and lipophilic residues

Table 3: Effect of Structural Modifications on Activity in Related Compounds

These SAR findings suggest that the 4-hydroxypiperidine moiety present in 1-(3-Aminopropyl)piperidin-4-ol could potentially contribute to biological activity, particularly in the context of receptor interactions.

Derivatives and Related Compounds

Salt Forms

1-(3-Aminopropyl)piperidin-4-ol dihydrochloride (C₈H₂₀Cl₂N₂O) is a significant derivative with CAS number 1193387-37-9 and molecular weight 231.16 g/mol. This salt form may offer advantages in terms of stability, solubility, or bioavailability compared to the free base .

Structural Isomers and Analogues

Several structural variations of 1-(3-Aminopropyl)piperidin-4-ol have been identified:

-

1-(3-amino-propyl)-piperidin-3-ol: An isomeric form with the hydroxyl group at position 3 instead of position 4 on the piperidine ring (CAS: 51387-96-3)

-

4-(3-Aminopropyl)piperidine: A structural analogue lacking the hydroxyl group

-

N-Methyl-1-(3-amino-propyl)piperidin-4-ol: A methylated derivative with potentially altered lipophilicity and central nervous system penetration properties

These structural variations demonstrate the potential for developing a family of related compounds with potentially diverse pharmacological profiles.

Research Applications and Future Perspectives

Current Research Applications

1-(3-Aminopropyl)piperidin-4-ol is primarily utilized as a research compound in various fields:

-

Medicinal Chemistry: As a building block or intermediate in the synthesis of more complex bioactive molecules

-

Receptor Binding Studies: As a scaffold for developing compounds targeting specific receptors, particularly histamine receptors

-

Structure-Activity Relationship Investigations: As a model compound for understanding the impact of structural modifications on biological activity

Future Research Directions

Several promising avenues for future research involving 1-(3-Aminopropyl)piperidin-4-ol can be identified:

-

Comprehensive Pharmacological Profiling: Detailed investigation of the compound's interactions with various receptors, particularly histamine receptors

-

Optimization of Synthetic Routes: Development of more efficient and environmentally friendly methods for synthesizing the compound and its derivatives

-

Exploration of Novel Derivatives: Systematic modification of the basic structure to develop compounds with enhanced potency, selectivity, or pharmacokinetic properties

-

Investigation of Potential Therapeutic Applications: Given the structural similarities to compounds with known pharmacological activities, exploration of potential therapeutic uses, particularly in neurological disorders

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume